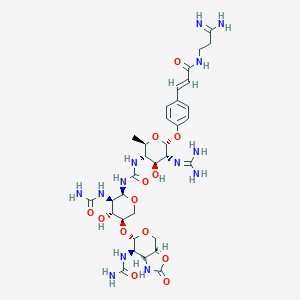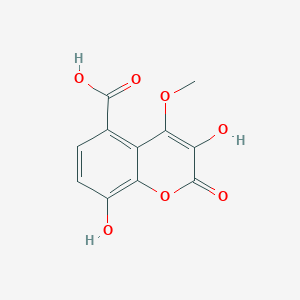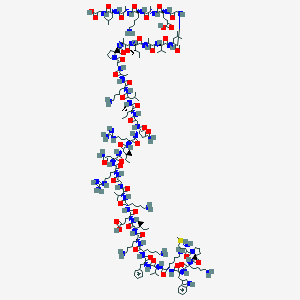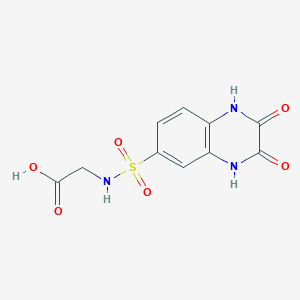
Pro-Thr-Pro-Ser amide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Proline-Threonine-Proline-Serine amide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: The first amino acid, Proline, is attached to the resin.
Deprotection and coupling: The protecting group on the amino acid is removed, and the next amino acid, Threonine, is coupled to the chain using a coupling reagent such as N,N’-Diisopropylcarbodiimide (DIC) and Hydroxybenzotriazole (HOBt).
Repetition: The deprotection and coupling steps are repeated for the remaining amino acids, Proline and Serine.
Cleavage and purification: The completed peptide is cleaved from the resin and purified using techniques such as High-Performance Liquid Chromatography (HPLC).
Industrial Production Methods
Industrial production of Proline-Threonine-Proline-Serine amide follows similar principles but on a larger scale. Automated peptide synthesizers are often used to streamline the process and ensure consistency. The use of high-purity reagents and optimized reaction conditions is crucial to achieving high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
Proline-Threonine-Proline-Serine amide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in Threonine can be oxidized to form a ketone.
Reduction: The amide bonds can be reduced to amines under specific conditions.
Substitution: The hydroxyl group in Serine can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as Potassium Permanganate (KMnO4) or Chromium Trioxide (CrO3) can be used.
Reduction: Reducing agents like Lithium Aluminium Hydride (LiAlH4) or Sodium Borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as Sodium Azide (NaN3) or Thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of azides or thioethers.
Aplicaciones Científicas De Investigación
Proline-Threonine-Proline-Serine amide has several scientific research applications:
Biochemistry: Used as an inhibitor in studies involving proteolysis of Immunoglobulin A by bacterial proteases.
Medicine: Potential therapeutic applications in preventing bacterial infections by inhibiting protease activity.
Chemistry: Utilized in the study of peptide synthesis and modification techniques.
Industry: Employed in the development of peptide-based drugs and diagnostic tools.
Mecanismo De Acción
The mechanism of action of Proline-Threonine-Proline-Serine amide involves its interaction with proteases. The compound mimics the hinge region of Immunoglobulin A, binding to the active site of Neisseria gonorrhoeae protease type I and inhibiting its activity. This prevents the proteolysis of Immunoglobulin A, thereby maintaining its functional integrity.
Comparación Con Compuestos Similares
Similar Compounds
Proline-Threonine-Proline-Serine: The non-amidated form of the compound.
Proline-Serine-Proline-Threonine amide: A similar tetrapeptide with a different sequence.
Proline-Threonine-Proline-Threonine amide: Another tetrapeptide with a different amino acid composition.
Uniqueness
Proline-Threonine-Proline-Serine amide is unique due to its specific sequence and amide modification, which enhances its stability and inhibitory activity against proteases. Its ability to mimic the hinge region of Immunoglobulin A makes it particularly valuable in biochemical and medicinal research.
Propiedades
IUPAC Name |
N-(1-amino-3-hydroxy-1-oxopropan-2-yl)-1-[3-hydroxy-2-(pyrrolidine-2-carbonylamino)butanoyl]pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29N5O6/c1-9(24)13(21-15(26)10-4-2-6-19-10)17(28)22-7-3-5-12(22)16(27)20-11(8-23)14(18)25/h9-13,19,23-24H,2-8H2,1H3,(H2,18,25)(H,20,27)(H,21,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMIXOKDUTWTCDE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)N1CCCC1C(=O)NC(CO)C(=O)N)NC(=O)C2CCCN2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29N5O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80401551 |
Source


|
| Record name | Pro-Thr-Pro-Ser amide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80401551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
399.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121269-85-0 |
Source


|
| Record name | Pro-Thr-Pro-Ser amide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80401551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
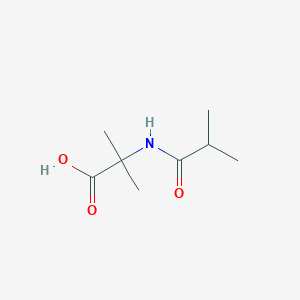
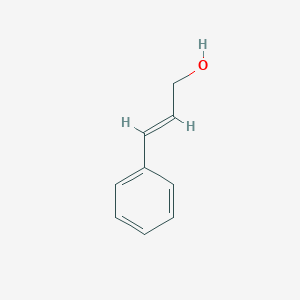
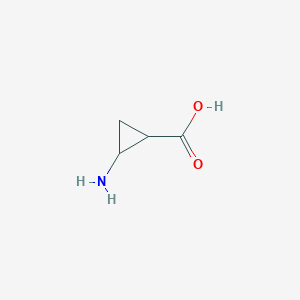
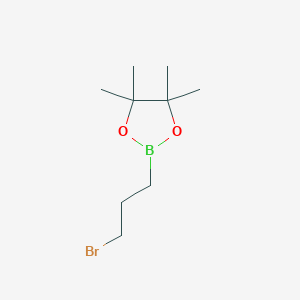
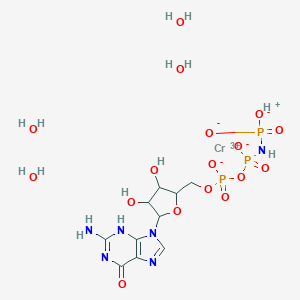
![5-methoxy-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B53746.png)

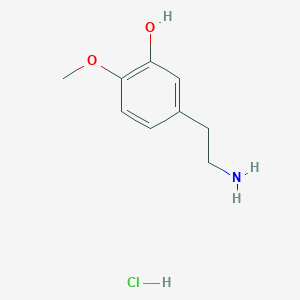
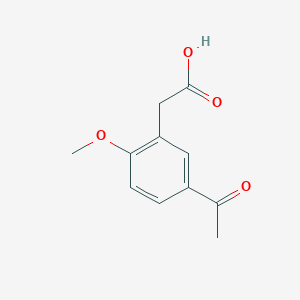
![Ethyl 3-propan-2-ylbicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B53753.png)
